molecular formula C11H7ClFNO3 B13640114 3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13640114
M. Wt: 255.63 g/mol
InChI Key: RURIHRGWZUTCDW-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

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Properties

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16)

InChI Key

RURIHRGWZUTCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)F)C(=O)O

Origin of Product

United States

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